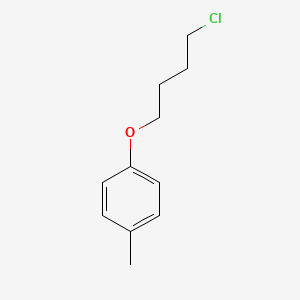

1-(4-Chlorobutoxy)-4-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorobutoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDLBAQKWPLCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221940 | |

| Record name | 1-(4-Chlorobutoxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71720-44-0 | |

| Record name | 1-(4-Chlorobutoxy)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71720-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobutoxy)-4-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071720440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC75875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorobutoxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorobutoxy)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 4 Chlorobutoxy 4 Methylbenzene

Nucleophilic Substitution Reactions of the Halogen Moiety

The primary chloroalkane functionality in 1-(4-chlorobutoxy)-4-methylbenzene is the most reactive site for nucleophilic substitution reactions. These reactions are fundamental to the derivatization of this molecule.

Mechanism and Scope of Chlorine Displacement (e.g., SN2 pathways)

The displacement of the chlorine atom in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to the simultaneous formation of a new bond and cleavage of the carbon-chlorine bond. The primary nature of the alkyl halide makes the SN2 pathway highly favorable due to minimal steric hindrance around the electrophilic carbon.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives. Common nucleophiles include hydroxides, alkoxides, cyanides, and amines. The efficiency of these reactions is often enhanced by using a polar aprotic solvent, which solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus increasing its reactivity.

| Nucleophile | Product | Reaction Conditions |

| Hydroxide (OH⁻) | 4-(p-Tolyloxy)butan-1-ol | Aqueous base |

| Cyanide (CN⁻) | 5-(p-Tolyloxy)pentanenitrile | Polar aprotic solvent (e.g., DMSO) |

| Ammonia (B1221849) (NH₃) | 4-(p-Tolyloxy)butan-1-amine | Alcoholic solution, elevated temperature and pressure |

| Azide (N₃⁻) | 1-(4-Azidobutoxy)-4-methylbenzene | Acetone/water |

Table 1: Examples of SN2 Reactions with this compound

Derivatization via Nucleophilic Attack (e.g., formation of hydroxylated analogues)

A key derivatization of this compound is its conversion to the corresponding alcohol, 4-(p-tolyloxy)butan-1-ol. This transformation is typically achieved by hydrolysis with an aqueous base, such as sodium hydroxide. The resulting alcohol can serve as a precursor for further functionalization, for instance, through esterification or oxidation to an aldehyde or carboxylic acid.

Another important class of derivatives arises from the reaction with amines. For example, reaction with ammonia can yield the primary amine, 4-(p-tolyloxy)butan-1-amine. nih.gov This amine can be a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Oxidation Reactions

Oxidation reactions of this compound can be directed selectively towards either the aromatic methyl group or the ether linkage, depending on the chosen reagents and reaction conditions.

Selective Oxidation of the Aromatic Methyl Group (e.g., to carboxylic acid)

The methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. The product of this oxidation is 4-(4-carboxyphenoxy)butanoic acid. The ether linkage and the alkyl chloride may be susceptible to oxidation under harsh conditions, necessitating careful control of the reaction parameters to achieve selectivity. A related compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), is a known herbicide, highlighting the potential for biological activity in this class of molecules. pressbooks.pubacs.orgrsc.org

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 4-(4-Carboxyphenoxy)butyric acid |

| Chromic Acid (H₂CrO₄) | 4-(4-Carboxyphenoxy)butyric acid |

Table 2: Oxidation of the Aromatic Methyl Group

Oxidative Pathways of the Ether Linkage

The ether linkage in aryl alkyl ethers can be cleaved under oxidative conditions. acs.orgrsc.org Recent research has shown that photocatalytic methods can be employed for the functionalization of aryl alkyl ethers. rsc.org These reactions can proceed via a single-electron oxidation of the electron-rich aromatic ring to form a radical cation. Subsequent deprotonation at the α-carbon of the alkyl group can lead to the formation of a radical that can participate in further reactions. While specific studies on this compound are limited, the general mechanism suggests that the ether linkage is a potential site for oxidative cleavage or functionalization, especially under photoredox catalysis. rsc.org

Reduction Reactions

Reduction of this compound can target either the alkyl chloride or the aromatic ring. The aromatic ring is generally resistant to reduction under mild conditions that would typically reduce an alkyl halide.

The chloroalkane moiety can be reduced to an alkane using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. However, care must be taken as some reducing agents can also cleave the ether linkage.

The reduction of the aromatic ring requires more forcing conditions. Catalytic hydrogenation of benzene rings typically requires high pressures of hydrogen gas and potent catalysts like rhodium on carbon. pressbooks.pub Under these conditions, the aromatic ring would be reduced to a cyclohexane (B81311) ring. Another method for reducing aromatic rings is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. lumenlearning.comlibretexts.org This reaction would likely reduce the aromatic ring to a cyclohexadiene derivative. Selective reduction of the C-Cl bond without affecting the aromatic ring or the ether linkage is the most synthetically useful transformation for this compound.

| Reagent/Condition | Targeted Functional Group | Product |

| LiAlH₄ | Alkyl Chloride | 1-Butoxy-4-methylbenzene |

| H₂/Pd | Alkyl Chloride | 1-Butoxy-4-methylbenzene |

| H₂/Rh-C (high pressure) | Aromatic Ring | 1-(4-Chlorobutoxy)4-methylcyclohexane |

| Na/NH₃, ROH (Birch Reduction) | Aromatic Ring | 1-(4-Chlorobutoxy)-4-methyl-1,4-cyclohexadiene |

Table 3: Potential Reduction Reactions of this compound

Electrophilic Reactivity and Aromatic Ring Functionalization

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methyl and alkoxy groups. docbrown.infomsu.edulibretexts.orgyoutube.compressbooks.pub Both the methyl and alkoxy groups are ortho, para-directing substituents. This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. In this specific molecule, the para position is already occupied by the methyl group, so substitution is directed to the positions ortho to the butoxy group (and meta to the methyl group) and ortho to the methyl group (and meta to the butoxy group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. docbrown.infomsu.edulibretexts.orgyoutube.compressbooks.pub The combined activating effect of the two groups makes the ring significantly more reactive than benzene itself.

| Reaction | Reagents | Expected Major Products | Reference |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-(4-chlorobutoxy)-4-methylbenzene and 3-Nitro-1-(4-chlorobutoxy)-4-methylbenzene | docbrown.infolibretexts.org |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(4-chlorobutoxy)-4-methylbenzene and 3-Bromo-1-(4-chlorobutoxy)-4-methylbenzene | docbrown.info |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-Chlorobutoxy)-5-methylbenzenesulfonic acid and 3-(4-Chlorobutoxy)-4-methylbenzenesulfonic acid | docbrown.info |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1-(4-chlorobutoxy)-4-methylbenzene and 3-Acyl-1-(4-chlorobutoxy)-4-methylbenzene | msu.edu |

Mechanistic Insights into Electron-Induced Processes

Under electron impact (EI) mass spectrometry, this compound will undergo fragmentation through various pathways, influenced by the stability of the resulting ions and neutral fragments. The initial event is the formation of a molecular ion (M⁺•).

The fragmentation of ethers often involves cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgyoutube.comvaia.com For this compound, this would involve cleavage of the C-O bond or the C-C bond of the butoxy chain. Cleavage of the aryl C-O bond can lead to a p-tolyl radical and a chlorobutoxy cation, or a p-tolyloxonium ion and a chlorobutyl radical. Alpha-cleavage within the butoxy chain can also occur.

The presence of the methyl group on the aromatic ring can influence fragmentation through hyperconjugation. nist.gov Hyperconjugation involves the delocalization of sigma-bond electrons into an adjacent empty or partially filled p-orbital, which can stabilize carbocation intermediates. In the fragmentation of this compound, if a positive charge develops on the aromatic ring or at the benzylic position, the methyl group can help to stabilize this charge through hyperconjugation, potentially influencing the relative abundance of certain fragment ions. For example, the formation of a tolyl cation or a related fragment would be stabilized by the methyl group.

A study on 4-substituted-1-(methoxymethyl)benzene derivatives showed that hydride elimination from the benzylic position is a key fragmentation pathway, and the stability of the resulting cation is influenced by the substituent at the 4-position. nih.gov By analogy, fragmentation of this compound could involve processes at the benzylic-like position of the ether linkage.

The fragmentation of the chlorobutoxy chain can proceed via several pathways. Loss of a chlorobutyl radical would lead to a p-tolyloxonium ion. Alternatively, cleavage of the C-Cl bond can lead to a butyl ether radical cation and a chlorine radical. The fragmentation of cyclic ethers has been shown to be influenced by the size of the alkyl substituent, with larger groups being lost more readily. nih.gov While the chlorobutoxy chain is acyclic, similar principles of radical and cation stability will govern its fragmentation.

Advanced Spectroscopic and Chromatographic Characterization of 1 4 Chlorobutoxy 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within 1-(4-chlorobutoxy)-4-methylbenzene can be elucidated.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of the signals in the ¹H NMR spectrum of this compound are indicative of the electronic environment and connectivity of the protons. rsc.org

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region of the spectrum, generally between δ 6.8 and 7.2 ppm. libretexts.org The protons of the methyl group attached to the benzene ring exhibit a singlet peak further upfield, usually around δ 2.3 ppm. rsc.org

The protons of the butoxy chain show characteristic signals. The two protons on the carbon adjacent to the oxygen atom (O-CH₂) are the most deshielded of the chain and appear as a triplet. The two protons on the carbon adjacent to the chlorine atom (Cl-CH₂) also present as a triplet, but at a slightly different chemical shift. The four protons of the two central methylene (B1212753) groups (-CH₂-CH₂-) in the butyl chain typically resonate as a multiplet. libretexts.org

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to -OCH₂) | ~6.8 | Doublet |

| Aromatic Protons (ortho to -CH₃) | ~7.1 | Doublet |

| Methylene Protons (-OCH₂) | ~3.9 | Triplet |

| Methylene Protons (-CH₂Cl) | ~3.6 | Triplet |

| Central Methylene Protons (-CH₂-CH₂-) | ~1.9 | Multiplet |

| Methyl Protons (-CH₃) | ~2.3 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. libretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. compoundchem.com Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal. compoundchem.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm. youtube.com

For this compound, the aromatic carbons exhibit signals in the downfield region (δ 110-160 ppm). oregonstate.eduwisc.edu The carbon atom attached to the oxygen (C-O) is the most downfield of the aromatic carbons due to the electronegativity of the oxygen atom. researchgate.net The quaternary carbon to which the methyl group is attached also has a characteristic chemical shift. docbrown.info The remaining aromatic carbons will appear as distinct signals based on their position relative to the substituents. docbrown.info

The aliphatic carbons of the butoxy chain resonate in the upfield region of the spectrum. The carbon atom bonded to the oxygen (O-CH₂) appears at a lower field compared to the other aliphatic carbons, typically in the range of δ 60-80 ppm. oregonstate.edu The carbon atom bonded to the chlorine (C-Cl) also shows a characteristic downfield shift. The two central methylene carbons will have distinct signals in the more upfield region. The methyl carbon (-CH₃) will be the most upfield signal in the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbon (C-O) | ~157 |

| Aromatic Carbon (C-CH₃) | ~130 |

| Aromatic Carbons (CH) | ~114, ~129 |

| Methylene Carbon (-OCH₂) | ~67 |

| Methylene Carbon (-CH₂Cl) | ~45 |

| Central Methylene Carbons (-CH₂-CH₂-) | ~29, ~26 |

| Methyl Carbon (-CH₃) | ~20 |

Note: These are predicted values and can vary based on experimental conditions. oregonstate.eduwisc.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places. This high accuracy allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₅ClO), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of this compound samples. sielc.com The liquid chromatograph separates the main compound from any impurities present in the sample. The mass spectrometer then provides mass information for each separated component, allowing for their identification. For non-volatile or thermally labile impurities, LC-MS is the preferred method of analysis. mdpi.com A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid is often suitable for the analysis of this compound and is compatible with mass spectrometry detection. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov It is particularly useful for detecting and identifying any volatile impurities that may be present in a sample of this compound. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy provides invaluable information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation, the specific bonds within this compound can be identified, confirming its structural integrity.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. plantsjournal.com The FT-IR spectrum of this compound exhibits a series of absorption bands that correspond to the characteristic vibrations of its constituent bonds. These spectral fingerprints are essential for confirming the presence of the aromatic ring, the ether linkage, the alkyl chain, and the carbon-chlorine bond.

Key vibrational modes for this compound include C-H stretching vibrations of the aromatic ring and the alkyl chain, C-O-C stretching of the ether group, and the C-Cl stretching of the chlorobutyl group. The aromatic C-H stretching typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching from the butyl chain is observed just below 3000 cm⁻¹. The C-O-C ether stretch usually gives a strong absorption in the 1250-1000 cm⁻¹ region. The presence of a substituted benzene ring can be confirmed by the C-C stretching vibrations within the ring, which are typically found in the 1600-1450 cm⁻¹ range. niscpr.res.in The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

The table below summarizes the expected FT-IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-O-C (Ether) | Stretching | 1250 - 1000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

This interactive table provides a summary of the expected FT-IR absorption bands for this compound.

Advanced Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. A reverse-phase (RP) HPLC method is particularly well-suited for this non-polar compound. sielc.comsielc.com Method development typically involves optimizing the mobile phase composition, selecting an appropriate stationary phase, and setting the flow rate and detection wavelength to achieve optimal separation and sensitivity.

A common mobile phase for the RP-HPLC analysis of this compound consists of a mixture of acetonitrile (MeCN) and water. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid for mass spectrometry compatibility, can improve peak shape and resolution. sielc.comsielc.com A C18 column, which has a non-polar stationary phase, is a standard choice for this type of separation. The detection of the compound is typically carried out using a UV detector, as the benzene ring in the molecule absorbs UV light.

The following table outlines a typical set of starting parameters for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This interactive table presents typical starting parameters for the HPLC analysis of this compound.

The synthesis of this compound can result in the formation of impurities, such as unreacted starting materials or byproducts. Preparative chromatography is a critical step for isolating these impurities for structural elucidation and for obtaining a highly pure final product. The HPLC method developed for analytical purposes can often be scaled up for preparative separations. sielc.comsielc.com By increasing the column diameter and the mobile phase flow rate, larger quantities of the crude product can be injected and fractionated. The fractions corresponding to the main product and the impurities are collected separately as they elute from the column. These isolated impurities can then be characterized by other analytical techniques like NMR and mass spectrometry to understand the side reactions occurring during the synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of a chemical reaction and for preliminary purity assessment. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product over time. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.

The choice of eluent is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is commonly used. The separated spots are visualized under UV light, as the aromatic ring of the compound is UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be effectively monitored. A single spot with a consistent Rf value after the reaction is complete suggests a relatively pure product.

Computational Chemistry and Theoretical Studies on 1 4 Chlorobutoxy 4 Methylbenzene

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods can be used to probe the fundamental electronic characteristics of 1-(4-Chlorobutoxy)-4-methylbenzene.

Detailed Research Findings (Hypothetical):

A hypothetical DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could yield a wealth of information. Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap would suggest higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. For instance, the oxygen atom of the ether linkage and the aromatic ring would likely be identified as electron-rich regions, while the chlorobutyl chain would exhibit more complex electronic features.

Hypothetical Data Table: Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The flexible chlorobutoxy chain of this compound allows it to adopt numerous three-dimensional arrangements, or conformations. Molecular modeling techniques, including both quantum mechanics and more computationally efficient molecular mechanics (MM) methods, are essential for exploring this conformational landscape.

Detailed Research Findings (Hypothetical):

A systematic conformational search would likely reveal several low-energy conformers. The relative energies of these conformers could be calculated to determine the most stable structures at a given temperature. The dihedral angles of the C-O-C-C and C-C-C-Cl bonds would be key variables in this analysis. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical properties and its ability to interact with other molecules. Furthermore, computational models can simulate how this compound might interact with itself or with other molecules, providing insights into potential intermolecular forces such as van der Waals interactions and dipole-dipole forces.

Hypothetical Data Table: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-C-Cl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178° (anti) | 175° (anti) | 0.00 |

| 2 | 65° (gauche) | 176° (anti) | 1.25 |

| 3 | 179° (anti) | 68° (gauche) | 1.80 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

Detailed Research Findings (Hypothetical):

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical values, when compared to experimentally obtained spectra, can provide a high degree of confidence in the structural assignment. Similarly, the vibrational frequencies from a DFT calculation can be used to generate a theoretical IR spectrum. The calculated frequencies for C-H stretching, C-O-C ether stretching, and C-Cl stretching would be compared to the peaks in an experimental IR spectrum to confirm the presence of these functional groups.

Hypothetical Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Aromatic, attached to O) | 158.5 | 158.2 |

| C (Aromatic, para to O) | 130.1 | 129.8 |

| C (Aromatic, ortho to O) | 114.8 | 114.5 |

| C (CH₃) | 20.7 | 20.5 |

| C (CH₂-O) | 67.9 | 67.6 |

| C (CH₂-CH₂-O) | 29.5 | 29.3 |

| C (CH₂-CH₂-Cl) | 30.2 | 30.0 |

| C (CH₂-Cl) | 44.8 | 44.6 |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying transition states and calculating activation energies.

Detailed Research Findings (Hypothetical):

For example, the mechanism of a nucleophilic substitution reaction at the carbon bearing the chlorine atom could be investigated. Computational modeling could determine whether the reaction proceeds via an S(_N)1 or S(_N)2 pathway by calculating the energies of the respective intermediates and transition states. The calculations could also explore the reactivity of the aromatic ring towards electrophilic substitution, predicting the most likely sites of reaction (ortho or meta to the butoxy group) based on the calculated activation barriers for the formation of the sigma complex intermediates.

Hypothetical Data Table: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| S(_N)2 Substitution at C-Cl | 15.8 | 25.3 |

| S(_N)1 Substitution (Carbocation formation) | 35.2 | 44.7 |

| Electrophilic attack at ortho position | 18.9 | 18.9 |

| Electrophilic attack at meta position | 25.1 | 25.1 |

Applications in Specialized Organic Synthesis and Materials Science

A Pivotal Intermediate in Complex Molecule Synthesis

The reactivity of the chloro- and ether functionalities in 1-(4-Chlorobutoxy)-4-methylbenzene makes it a valuable building block for constructing more intricate molecular architectures. This is particularly evident in the pharmaceutical and advanced materials sectors.

A Precursor for Crafting Pharmaceutical Scaffolds and Agrochemical Intermediates

The utility of this compound as a precursor is most prominently demonstrated in the synthesis of pharmaceutical compounds. The chlorobutoxy group can be readily converted to other functional groups, enabling the assembly of complex drug scaffolds. A notable example is its role in the synthesis of aripiprazole (B633), an atypical antipsychotic medication. While the direct synthesis of aripiprazole often utilizes the bromo-analog, 1-bromo-4-chlorobutane, the underlying chemistry involves the alkylation of a quinolinone derivative with a 4-halobutoxy moiety. nih.govsielc.comdomainex.co.uk The chloro-derivative, 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a key intermediate in some synthetic routes to aripiprazole. google.comgoogle.com

In the broader context of agrochemical research, while direct evidence of this compound's use is not extensively documented, the synthesis of various agrochemicals, including herbicides and fungicides, often involves alkoxybenzene derivatives. google.comgoogle.com The structural motifs present in this compound are found in intermediates for potent agrochemicals. For instance, the synthesis of the insecticide and acaricide Tolfenpyrad involves the intermediate 4-(4-methylphenoxy)cyanobenzene, highlighting the relevance of the methylphenoxy group in this class of compounds.

A Building Block for Advanced Organic Compounds

Beyond pharmaceuticals, this compound and its analogs serve as building blocks for a variety of advanced organic compounds, including those with applications in materials science. For example, related structures are used in the synthesis of nematic liquid crystals. The compound 4-pentylphenyl 4-methylbenzoate is a nematic liquid crystal, showcasing the utility of the methylphenyl ether moiety in creating materials with specific optical properties. The synthesis of such liquid crystals often involves the reaction of a phenol (B47542) with an alkyl halide, a transformation for which this compound is well-suited.

Contributions to the Development of Polymers and Resins

The bifunctional nature of this compound, with its reactive chloro group and aromatic ring, suggests its potential utility in polymer chemistry, both as a monomer and as a modifying agent.

A Tool for Tailoring Material Properties

In principle, the incorporation of this compound into a polymer backbone could be used to tailor the material's properties. The aromatic ring can enhance thermal stability and mechanical strength, while the flexible butoxy chain can influence properties like the glass transition temperature and solubility. Although specific research detailing the use of this exact compound in this manner is limited, the general strategy of using functionalized aromatic compounds to modify polymer properties is well-established. For instance, various aniline (B41778) derivatives are used as curing agents for epoxy resins, where they become an integral part of the final cured material and influence its characteristics.

Investigated in Polymerization Processes

The chloro- functionality in this compound allows it to potentially act as an initiator or a chain transfer agent in certain types of polymerization. Chain transfer agents are crucial in controlling the molecular weight of polymers during radical polymerization. google.com While thiol-based compounds are more common as chain transfer agents, alkyl halides can also participate in such processes. The specific investigation of this compound in polymerization processes is not widely reported in the literature, but its structure is analogous to molecules that could be explored for this purpose.

Utility in the Realm of Biochemical Research

The application of this compound in biochemical research is primarily as a tool for analytical and preparatory purposes.

Application as a Chemical Probe for Enzyme Interaction Studies

While direct studies labeling this compound as a chemical probe are not extensively documented, its structural motifs are relevant to the design of such tools. Chemical probes are small molecules used to study biological systems, often by interacting with specific enzymes. The aryl ether component of this compound is a common feature in molecules that interact with cytochrome P450 enzymes. These enzymes are crucial for metabolizing a wide range of compounds in the body.

The chlorobutoxy tail offers a site for potential covalent modification of enzyme active sites, a strategy used in designing irreversible inhibitors or activity-based probes. Although specific research on this compound is limited, related aryl ethers are known to undergo metabolic cleavage, a process that can be studied to understand enzyme function. nih.gov For instance, the metabolism of aryl methyl ethers by P450 enzymes is a well-documented process that can be inhibited by modifying the ether structure, a principle that could be extended to chlorobutoxy derivatives. nih.gov

Facilitating Elucidation of Metabolic Pathways

The metabolism of aryl ethers is a significant area of study in toxicology and drug development. The cleavage of the ether bond in such compounds can lead to the formation of phenols and other metabolites. nih.gov While direct studies on the metabolic fate of this compound are not prominent, the general pathways for aryl ether metabolism provide a framework for its potential biotransformation.

Research on analogous compounds suggests that the p-methyl group could influence the regioselectivity of metabolic enzymes. The study of how such substitutions affect the rate and products of metabolism helps in elucidating the complex enzymatic pathways involved. The presence of the chlorine atom also provides a unique spectroscopic handle for tracking the molecule and its metabolites in biological systems.

Industrial Chemical Applications (e.g., as a reagent or solvent)

In an industrial context, this compound is primarily utilized as a specialized reagent or an intermediate in organic synthesis rather than as a bulk solvent. Its value lies in its ability to introduce the 4-(p-tolyloxy)butyl group into a target molecule.

The synthesis of this compound itself is indicative of its role as a reagent. It can be prepared from p-cresol (B1678582) and 1,4-dichlorobutane (B89584), highlighting its function as a derivative of these more common industrial chemicals. google.com Aryl ethers, in general, are significant in the production of pharmaceuticals, agrochemicals, and polymers. acs.org The reactivity of the terminal chlorine atom allows for subsequent nucleophilic substitution reactions, making it a useful building block for creating more complex chemical structures. For example, it can be used in the synthesis of more elaborate molecules for materials science applications, such as in the development of functionalized polymers or liquid crystals. The ether linkage provides thermal and chemical stability to the core structure, a desirable property in many materials. rsc.orgrsc.org

Conclusion and Future Research Perspectives

Summary of Academic Contributions and Research Significance

The primary academic contribution of 1-(4-Chlorobutoxy)-4-methylbenzene lies in its utility as a reference standard in analytical method development. Specifically, its application in High-Performance Liquid Chromatography (HPLC) has been documented. sielc.com Research has demonstrated that this compound can be effectively separated and analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and suitable for preparative separations to isolate impurities, and has potential applications in pharmacokinetic studies. sielc.com

The significance of this is rooted in the fundamental need for well-characterized compounds to validate and calibrate analytical instrumentation. As a stable entity with a defined structure and properties, this compound serves this purpose within its specific analytical context. Its classification as an "organic building block" suggests its potential role as a starting material or intermediate in the synthesis of more complex molecules, though published examples of such applications are not readily found.

Identified Research Gaps and Unexplored Avenues for Investigation

The most prominent research gap concerning this compound is the extensive lack of studies detailing its reactivity and potential applications beyond its role as an analytical standard. While its structure—comprising a p-cresol (B1678582) ether linked to a chlorobutyl chain—suggests a range of possible chemical transformations, these have not been explored in the available literature.

Key unexplored avenues for investigation include:

Synthetic Utility: There is a clear absence of research demonstrating the use of this compound as a synthetic intermediate. The terminal chloro group is a reactive handle suitable for nucleophilic substitution reactions, potentially allowing for the introduction of various functional groups (e.g., amines, azides, thiols, cyanides). This could lead to the synthesis of a diverse library of novel compounds with potential applications in medicinal chemistry or materials science.

Biological Activity: No studies have been published on the biological or pharmacological properties of this compound itself. Screening this compound for various biological activities could be a worthwhile endeavor.

Physicochemical Characterization: While basic properties are known, a comprehensive study of its physicochemical characteristics, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and thermal properties, is not readily available in the public domain.

Reaction Kinetics and Mechanisms: The kinetics and mechanisms of reactions involving the chlorobutoxy moiety have not been investigated. Such studies would provide valuable insights for its potential use in organic synthesis.

Outlook on Novel Applications and Methodological Advancements

The future research landscape for this compound is largely open and dependent on initiating foundational synthetic and characterization studies.

Novel Applications:

A primary area for potential novel applications lies in its use as a precursor for the synthesis of pharmacologically active molecules. For instance, the chlorobutyl chain could be used to link the p-methylphenoxy moiety to various nitrogen-containing scaffolds, a common strategy in drug discovery. One such potential, yet unconfirmed, application is in the synthesis of 4-(4-methylphenoxy)butanamine , a potential pharmacophore.

In materials science, its aromatic and aliphatic components could be exploited in the design of novel polymers or liquid crystals, although this remains purely speculative without foundational research.

Methodological Advancements:

Future methodological advancements related to this compound would likely stem from its incorporation into new synthetic pathways. For example, its use in transition metal-catalyzed cross-coupling reactions could be explored. Furthermore, the development of more advanced analytical techniques could utilize this compound as a model compound for method validation in complex matrices.

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Typical Range | Reference Source |

|---|---|---|

| Solvent | DMF, CH₃CN | |

| Catalyst | K₂CO₃, TBAB | |

| Temperature | 70–90°C |

Advanced: What mechanistic insights explain the regioselectivity of the chlorobutoxy group attachment?

Methodological Answer:

Regioselectivity can be probed via:

- Computational modeling: Density Functional Theory (DFT) calculations to compare transition-state energies for substitution at para vs. ortho positions .

- Kinetic isotope effects: Deuterium labeling to assess steric/electronic influences on reaction pathways .

- Competition experiments: Comparing reactivity of 4-methylbenzene derivatives with varying substituents .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and chlorobutoxy chain signals (δ 3.5–4.0 ppm for OCH₂) .

- IR spectroscopy: Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and aryl chloride (C-Cl stretch at ~750 cm⁻¹) .

- Mass spectrometry: Molecular ion peak ([M+H]⁺) at m/z 216.7 (calculated for C₁₁H₁₅ClO) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Source |

|---|---|---|

| ¹H NMR | δ 2.3 (CH₃), δ 4.0 (OCH₂) | |

| IR | 1100 cm⁻¹ (C-O-C) |

Advanced: How can contradictory data in reported reaction kinetics be resolved?

Methodological Answer:

- Systematic replication: Vary parameters (solvent, concentration) to identify outliers .

- Statistical analysis: Apply ANOVA to assess reproducibility across studies .

- Cross-validation: Compare kinetic data with computational models (e.g., Arrhenius plots vs. DFT predictions) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Waste disposal: Segregate halogenated waste for incineration .

Advanced: How do structural analogs (e.g., bromobutoxy or methyl-substituted derivatives) alter reactivity?

Methodological Answer:

- Comparative studies: Synthesize analogs (e.g., 1-(4-Bromobutoxy)-4-methylbenzene) and measure reaction rates .

- Electron-withdrawing effects: Chloro vs. bromo substituents influence electrophilicity in SN2 reactions .

- Steric effects: Bulkier groups (e.g., tert-butoxy) reduce accessibility of reaction sites .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column chromatography: Use silica gel with hexane/ethyl acetate (9:1) for optimal separation .

- Recrystallization: Dissolve in hot ethanol and cool slowly to obtain crystalline product .

Advanced: Can computational models predict the compound’s environmental persistence or toxicity?

Methodological Answer:

- QSAR modeling: Correlate structural descriptors (e.g., logP) with biodegradability data from EPA databases .

- Toxicity prediction: Use tools like ECOSAR to estimate aquatic toxicity based on functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.